molecular formula C6H3ClF2N2O3 B12940978 3-Chloro-2-(difluoromethoxy)-5-nitropyridine

3-Chloro-2-(difluoromethoxy)-5-nitropyridine

Cat. No.: B12940978
M. Wt: 224.55 g/mol
InChI Key: HNKUEWHSYFDINN-UHFFFAOYSA-N
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Description

3-Chloro-2-(difluoromethoxy)-5-nitropyridine is a chemical compound with the molecular formula C6H3ClF2NO3. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is notable for its unique combination of chloro, difluoromethoxy, and nitro functional groups, which impart distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-(difluoromethoxy)-5-nitropyridine typically involves multiple steps, starting from readily available precursors. One common method includes the following steps:

    Chlorination: The substitution of a hydrogen atom with a chlorine atom.

Each of these steps requires specific reaction conditions, such as the use of strong acids for nitration, chlorinating agents like thionyl chloride for chlorination, and difluoromethyl ethers for difluoromethoxylation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of each step, reducing the overall production cost and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-(difluoromethoxy)-5-nitropyridine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidative conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophilic substitution reactions using reagents like sodium amide or thiourea.

Major Products

    Oxidation: Formation of nitro derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of 3-Chloro-2-(difluoromethoxy)-5-aminopyridine.

    Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

3-Chloro-2-(difluoromethoxy)-5-nitropyridine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique chemical structure.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Chloro-2-(difluoromethoxy)-5-nitropyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the nitro group can facilitate interactions with nucleophilic sites in proteins, while the difluoromethoxy group can enhance membrane permeability and metabolic stability.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-2-(difluoromethoxy)aniline: Similar structure but with an amine group instead of a nitro group.

    3-Chloro-2-(difluoromethoxy)-5-(trifluoromethyl)benzoic acid: Contains a trifluoromethyl group instead of a nitro group.

Uniqueness

3-Chloro-2-(difluoromethoxy)-5-nitropyridine is unique due to the combination of its functional groups, which confer distinct reactivity and potential biological activity. The presence of both chloro and nitro groups allows for diverse chemical modifications, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C6H3ClF2N2O3

Molecular Weight

224.55 g/mol

IUPAC Name

3-chloro-2-(difluoromethoxy)-5-nitropyridine

InChI

InChI=1S/C6H3ClF2N2O3/c7-4-1-3(11(12)13)2-10-5(4)14-6(8)9/h1-2,6H

InChI Key

HNKUEWHSYFDINN-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1Cl)OC(F)F)[N+](=O)[O-]

Origin of Product

United States

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